5-Methoxyisoindoline-1,3-dione
Overview
Description
5-Methoxyisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline diones. While the provided papers do not directly discuss 5-Methoxyisoindoline-1,3-dione, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of relay compounds. For example, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was achieved by chlorination and treatment with ammonia, using a relay compound derived from a degradation process . Similarly, the synthesis of 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones was performed using a one-step reaction with pyridinium salts under specific conditions . These methods suggest that the synthesis of 5-Methoxyisoindoline-1,3-dione could potentially involve similar cyclization strategies and relay compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For instance, the structure of a new derivative of heteroannulated chromone was deduced based on elemental analyses and spectral data . Additionally, the molecular and crystal structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was determined using NMR spectroscopy and X-ray single crystal diffraction analysis . These techniques could be applied to determine the molecular structure of 5-Methoxyisoindoline-1,3-dione.
Chemical Reactions Analysis
The chemical reactions involving isoindoline diones can be complex and diverse. For example, the formation and rearrangement of 2-methylisoindoline-1-spirocyclohexa-2',5'-diene-3,4'-dione involved the decomposition of diazonium salts . The study of such reactions provides insights into the reactivity and potential transformations of the isoindoline dione scaffold, which would be relevant for understanding the chemical behavior of 5-Methoxyisoindoline-1,3-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline diones and related compounds can be influenced by their molecular structure. For instance, Density Functional Theory (DFT) calculations were used to investigate the equilibrium geometry and electronic structure of a novel compound, which also involved analysis of its nonlinear optical properties and natural bonding orbital (NBO) analysis . The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with metal ions was studied using spectroscopic techniques, revealing its ability to form complexes with Mg(2+) and Mn(2+) . These studies highlight the importance of understanding the electronic and optical properties, as well as the metal-binding capabilities, of isoindoline diones, which would be pertinent to 5-Methoxyisoindoline-1,3-dione.
Scientific Research Applications
Chemical Synthesis and Anti-Inflammatory Activity : 5-Methoxyisoindoline-1,3-dione, when treated with resonance-stabilized alkylidenephosphoranes, yields monoalkenes, demonstrating the potential for creating various chemical derivatives. These derivatives have been shown to possess anti-inflammatory properties, particularly in a rat adjuvant model, marking the first demonstration of the anti-inflammatory activity of phthalimide derivatives (Abdou, Khidre, & Barghash, 2012).
Applications in Treating HIV : Derivatives of 5-Methoxyisoindoline-1,3-dione have been investigated for their role in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the potential use of these derivatives in antiviral therapies, particularly against HIV (Billamboz et al., 2011).
Pharmacological Applications in Alzheimer’s Disease : Isoindoline-1,3-dione derivatives have been evaluated as potential disease-modifying multifunctional anti-Alzheimer agents. These compounds show promising results in inhibiting acetylcholinesterase, a symptomatic target, and other disease-modifying targets, indicating their potential in treating Alzheimer's disease (Panek et al., 2018).
Role in Developing Anti-Psoriasis Agents : Thalidomide derivatives of 5-Methoxyisoindoline-1,3-dione have been synthesized and evaluated for their anti-inflammatory activity, specifically in the context of psoriasis. These derivatives demonstrate significant potential as novel anti-psoriasis agents (Tang et al., 2018).
Potential in Herbicide Development : Pyrazole-Isoindoline-1,3-dione hybrids have been explored as scaffolds for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, demonstrating potential as effective herbicides for weed control (He et al., 2019).
Research on Antifungal and Antibacterial Agents : Studies on nitroisoindoline-1,3-diones analogues have been conducted to evaluate their antibacterial and antifungal activities. These compounds show promise as potential agents against various bacterial and fungal strains (Sankhe & Chindarkar, 2021).
Antiviral Research Against Hepatitis B : 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, closely related to 5-Methoxyisoindoline-1,3-dione, have been investigated for their ability to block Hepatitis B virus replication. This research opens avenues for developing new treatments for Hepatitis B (Cai et al., 2014).
Evaluation in Cancer Treatment : Some 5-nitroindole-2,3-dione derivatives have been synthesized and preliminarily evaluated for their cytotoxicity against various cancer cell lines. This indicates the potential of these compounds in cancer therapy (Karalı, 2002).
properties
IUPAC Name |
5-methoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANPEOCBJDOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522429 | |
Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyisoindoline-1,3-dione | |
CAS RN |
50727-04-3 | |
Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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